Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-

Overview

Description

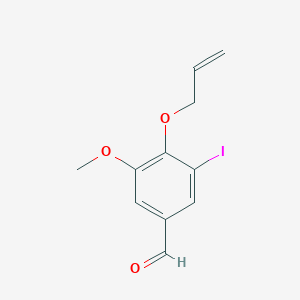

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom, a methoxy group, and a propenyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- can be achieved through several synthetic routes. One common method involves the iodination of 3-methoxy-4-(2-propenyloxy)benzaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and distillation is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.

Major Products Formed

Oxidation: 3-iodo-5-methoxy-4-(2-propenyloxy)benzoic acid.

Reduction: 3-iodo-5-methoxy-4-(2-propenyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The propenyloxy group may also play a role in its overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-: Similar structure but with a hydroxy group instead of a propenyloxy group.

Benzaldehyde, 3-iodo-4-methoxy-: Lacks the propenyloxy group, making it less complex.

Benzaldehyde, 3-iodo-5-methoxy-: Lacks the propenyloxy group, making it less complex.

Uniqueness

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- is an aromatic aldehyde characterized by a complex structure that includes a benzene ring with various substituents: an iodine atom at the 3-position, a methoxy group at the 5-position, and a propenyloxy group at the 4-position. This unique arrangement contributes to its diverse biological activities, which have been the subject of several studies.

The compound has the chemical formula and a CAS number of 106331-79-7. Its structural features suggest potential interactions with biological systems, impacting enzyme activity and receptor binding due to the influence of its substituents.

Biological Activity Overview

Research indicates that Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- may exhibit several significant biological activities:

- Antimicrobial Properties : Limited studies have shown that this compound possesses moderate antibacterial activity against certain Gram-positive bacteria but does not exhibit significant effects against Gram-negative bacteria or fungi.

- Mechanism of Action : The mechanism likely involves modulation of enzyme activity and receptor interactions. The iodine atom and methoxy group enhance binding affinity, while the propenyloxy group may improve solubility and membrane permeability.

- Comparative Compounds : Similar compounds have been noted for their biological activities, suggesting a potential for further exploration in medicinal chemistry.

| Compound Name | Key Features |

|---|---|

| Benzaldehyde, 3-bromo-5-methoxy-4-(2-methyl-2-propenyloxy) | Contains bromine instead of iodine; similar applications |

| 5-Iodovanillin | Exhibits antimicrobial properties |

| 3-Iodo-5-methoxybenzaldehyde | Simpler structure but similar reactivity |

Antimicrobial Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters explored various substituted aryloxypropynones, including Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-. The findings indicated that while it showed some antibacterial activity against specific strains of Gram-positive bacteria, further research is required to fully elucidate its antimicrobial potential and mechanisms.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the substituents can significantly impact biological activity. For instance, the presence of halogens like iodine or bromine can enhance antimicrobial properties due to their influence on electron distribution within the molecule .

Future Directions for Research

Given the preliminary findings regarding its antibacterial activity, further investigations are warranted to explore:

- Expanded Antimicrobial Testing : Conducting broader tests against various bacterial strains and fungi.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects on microbial cells.

- Potential Therapeutic Applications : Investigating its use in pharmaceutical formulations targeting bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-iodo-5-methoxy-4-(2-propenyloxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A general approach involves nucleophilic aromatic substitution or Ullmann-type coupling to introduce the iodine substituent, followed by etherification to install the propenyloxy group. For example, refluxing substituted benzaldehyde derivatives with iodinating agents (e.g., KI/I₂ in acidic conditions) under controlled temperatures (80–120°C) can achieve iodination . Subsequent propenyloxy group introduction may require base-catalyzed alkylation using allyl bromide in solvents like DMF or THF. Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of allyl bromide) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on diagnostic signals: the aldehyde proton (~10 ppm), methoxy singlet (~3.8–4.0 ppm), and propenyloxy allylic protons (δ 4.5–5.5 ppm). Coupling patterns (e.g., doublets for vinyl protons) confirm substitution positions .

- GC-MS : Use non-polar columns (e.g., DB-5) with temperature ramping (50°C to 300°C at 10°C/min) to assess volatility and fragmentation patterns. The molecular ion (M⁺) and key fragments (e.g., loss of I or propenyloxy groups) validate the structure .

- IR Spectroscopy : Look for aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

Q. How does the propenyloxy group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The propenyloxy group’s allylic system may confer susceptibility to oxidation or photodegradation. Conduct accelerated stability studies by storing samples in light-protected containers under inert atmosphere (N₂/Ar) at 4°C. Monitor degradation via HPLC every 7–14 days, comparing peak area reductions. For oxidative stability, add antioxidants (e.g., BHT) to solutions and test under O₂ exposure .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of the 3-iodo and 5-methoxy substituents on the benzaldehyde core, and how do these effects modulate reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Analyze Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s electron-withdrawing effect may deactivate the ring, while methoxy’s electron-donating resonance could direct electrophilic attacks to specific positions. Compare HOMO-LUMO gaps with analogous compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) to predict redox behavior .

Q. How can contradictory data in spectral assignments (e.g., overlapping NMR signals) be resolved for this compound?

- Methodological Answer : Use 2D NMR techniques:

- HSQC/HMBC : Correlate methoxy protons to quaternary carbons and confirm iodine’s para relationship to the aldehyde via long-range couplings.

- NOESY : Resolve spatial proximity between propenyloxy and methoxy groups to validate substitution patterns. For ambiguous GC-MS fragments, employ high-resolution MS (HRMS) to distinguish isobaric ions .

Q. What strategies are recommended for evaluating the compound’s potential as a precursor in heterocyclic synthesis, particularly for triazine or pyrimidine derivatives?

- Methodological Answer : React the aldehyde with aminotriazoles or amidines under acid catalysis (e.g., AcOH) to form Schiff bases, followed by cyclization. For example, reflux with 4-amino-1,2,4-triazole in ethanol/acetic acid yields triazine derivatives. Monitor regioselectivity using LC-MS and optimize solvent polarity (e.g., DMSO for hindered reactions). Compare yields with/without iodine to assess its directing effects .

Q. How can the iodine substituent’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) be systematically investigated?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) with arylboronic acids under varying bases (K₂CO₃ vs. CsF). Use kinetic studies (via in situ IR or GC) to compare reaction rates with non-iodinated analogs. Isolate intermediates (e.g., Pd-aryl complexes) for X-ray crystallography to confirm oxidative addition efficiency .

Q. Methodological Notes

- Safety : Handle iodine-containing compounds in fume hoods; use PPE (gloves, goggles) to prevent exposure .

- Data Validation : Cross-reference spectral data with NIST databases for benzaldehyde derivatives .

- Contradiction Management : Replicate conflicting results (e.g., GC retention times) using multiple instruments and validate with synthesized standards .

Properties

IUPAC Name |

3-iodo-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJZJVITAXJCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402669 | |

| Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-79-7 | |

| Record name | 3-Iodo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106331-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.